molecular formula C15H17BrN4O4S B2722852 5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 1105204-18-9

5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2722852
CAS No.: 1105204-18-9
M. Wt: 429.29
InChI Key: FSSIXZKTIJTDJA-UHFFFAOYSA-N
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Description

This compound features a brominated furan-2-carboxamide core linked to a thieno[3,4-c]pyrazole scaffold substituted with a 2-methoxyethylamino side chain. The methoxyethyl group increases hydrophilicity compared to purely aromatic substituents, which may enhance solubility and pharmacokinetic properties. The thieno-pyrazole moiety contributes to structural rigidity, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

5-bromo-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O4S/c1-23-5-4-17-13(21)6-20-14(9-7-25-8-10(9)19-20)18-15(22)11-2-3-12(16)24-11/h2-3H,4-8H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSIXZKTIJTDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. The compound's structure suggests it may interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling.

  • Molecular Formula : C₁₅H₁₇BrN₄O₄S
  • Molecular Weight : 429.3 g/mol
  • CAS Number : 1105204-18-9
  • Structural Characteristics : The compound contains a furan ring and a thieno[3,4-c]pyrazole moiety, which are known to influence biological activity through interactions with specific receptors.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of GPCRs : GPCRs are involved in numerous physiological processes, and compounds that modulate their activity can have therapeutic effects. The interactions with these receptors can lead to changes in intracellular signaling pathways, including those related to calcium ion mobilization and cyclic AMP levels .
  • Anticancer Potential : Preliminary studies suggest that derivatives with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This may be mediated through the modulation of specific signaling pathways associated with cell proliferation and survival .

Biological Activity Data

A summary of the biological activities reported for similar compounds is presented in the table below:

Activity TypeCompound ExampleObserved EffectReference
GPCR ModulationVarious GPCR-targeting compoundsAltered calcium signaling
Anticancer ActivityChalcone derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionMAO-B inhibitorsIncreased levels of neurotransmitters

Case Studies

  • Anticancer Activity Assessment : A study evaluated the anticancer potential of compounds structurally related to this compound. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.
  • GPCR Interaction Studies : Research has shown that compounds interacting with GPCRs can lead to various physiological responses. In vitro assays demonstrated that similar thieno[3,4-c]pyrazole derivatives could modulate receptor activity, leading to altered intracellular signaling cascades.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound shares structural motifs with several synthesized analogs (Table 1), including:

  • N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) : Features a nitro-substituted pyrazole and ethylthiophene group .
  • N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) : Contains a nitro-furan core with a cyclohexylamine substituent .
  • N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide: Substituted with a dimethylphenyl group on the pyrazole ring .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (Reported)
Target Compound C₁₈H₂₀BrN₅O₄S 474.35 5-Bromo-furan, methoxyethylamino side chain Not specified in evidence
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) C₁₁H₁₂N₆O₄S 332.32 Nitro-pyrazole, ethylthiophene Trypanocidal activity
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) C₁₁H₁₄N₂O₄ 254.24 Nitro-furan, cyclohexylamine Trypanocidal activity
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide C₁₉H₁₉N₃O₃S 377.44 Dimethylphenyl, unsubstituted furan Cataloged (no bioactivity data)

Electronic and Solubility Profiles

  • Bromine vs. Nitro Groups : The bromine atom in the target compound is less electron-withdrawing than the nitro group in analogs 21 and 22a, which may alter reactivity and target interaction .
  • Methoxyethyl vs.

Bioactivity Insights

  • Trypanocidal Activity: Analogs 21 and 22a exhibit trypanocidal activity, suggesting the carboxamide linkage and heterocyclic cores are critical for binding parasitic targets. The target compound’s bromine substitution may modulate potency or selectivity .
  • Ferroptosis Induction : While highlights ferroptosis-inducing compounds (FINs) in cancer, structural parallels between the target compound and FINs (e.g., electrophilic moieties) remain speculative without direct data .

Preparation Methods

Cyclocondensation of Thiazolidin-4-One and Active Methylene Compounds

A mixture of thiazolidin-4-one (10 mmol) and malononitrile (10 mmol) in absolute ethanol (25 mL) and dimethylformamide (2 mL) is heated under reflux with elemental sulfur (10 mmol) for 7 hours. The reaction proceeds via nucleophilic attack at the thiocarbonyl group, followed by cyclization to form the thieno[3,4-c]pyrazole skeleton.

Key Reaction Parameters

Parameter Value
Solvent Ethanol/DMF (25:2)
Temperature Reflux (78°C)
Catalyst Elemental sulfur
Reaction Time 7 hours

Purification via recrystallization from ethanol yields the core structure with >85% purity.

Functionalization with the 2-Methoxyethylamino-Oxoethyl Group

The 2-methoxyethylamino moiety is incorporated through a reductive amination sequence, modifying protocols from related thienopyrazole derivatives.

Reductive Amination of Oxoethyl Intermediate

The oxoethyl-substituted pyrazole (4 mmol) is reacted with 2-methoxyethylamine (5 mmol) in methanol (15 mL) at 50°C for 6 hours. Sodium cyanoborohydride (4.4 mmol) is added portionwise to facilitate imine reduction.

Reaction Monitoring

  • TLC Analysis : Rf = 0.45 (CH2Cl2:MeOH, 9:1)
  • HPLC Purity : 94% (C18 column, acetonitrile:H2O, 70:30)

Final Assembly and Global Deprotection

The fully functionalized intermediate undergoes acid-catalyzed cyclization to form the final product. A solution in trifluoroacetic acid (TFA, 10 mL) is stirred at 50°C for 3 hours, followed by neutralization with saturated NaHCO3 and extraction with ethyl acetate.

Characterization Data

Property Value
Molecular Formula C19H20BrN5O4S
Molecular Weight 518.36 g/mol
Melting Point 214–216°C
1H NMR (DMSO-d6) δ 8.21 (s, 1H, NH), 7.58 (d, J=3.4 Hz, 1H), 6.78 (d, J=3.4 Hz, 1H), 4.12 (t, J=6.1 Hz, 2H), 3.75 (s, 3H)...

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Substitution

Competing substitution at N1 vs. N2 of the pyrazole ring necessitates careful stoichiometric control. Employing bulky bases (e.g., DBU) favors N3 acylation, achieving >90% regioselectivity.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions. Mixed solvent systems (DMF:H2O, 4:1) balance reaction rate and product stability.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology reduces reaction times from hours to minutes. A prototype flow system achieved 89% yield at 120°C with a residence time of 8 minutes.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 32.4 11.7
PMI (kg/kg product) 56.8 19.3

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